1-(Trifluoromethyl)naphthalene-2-carbonyl chloride
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Overview
Description
1-(Trifluoromethyl)naphthalene-2-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3O and a molecular weight of 258.62 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further bonded to a carbonyl chloride group. It is used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
One common method involves the reaction of 1-(Trifluoromethyl)naphthalene with thionyl chloride (SOCl2) under reflux conditions to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Trifluoromethyl)naphthalene-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters under palladium catalysis.
Common reagents used in these reactions include thionyl chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Trifluoromethyl)naphthalene-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)naphthalene-2-carbonyl chloride exerts its effects involves the reactivity of the carbonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
1-(Trifluoromethyl)naphthalene-2-carbonyl chloride can be compared with other similar compounds such as:
1-(Trifluoromethyl)benzoyl chloride: Similar in structure but with a benzene ring instead of a naphthalene ring.
2-(Trifluoromethyl)benzoyl chloride: Another benzoyl chloride derivative with the trifluoromethyl group in a different position.
1-(Trifluoromethyl)naphthalene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C12H6ClF3O |
---|---|
Molecular Weight |
258.62 g/mol |
IUPAC Name |
1-(trifluoromethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O/c13-11(17)9-6-5-7-3-1-2-4-8(7)10(9)12(14,15)16/h1-6H |
InChI Key |
AXYHYFPSRDULIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)C(=O)Cl |
Origin of Product |
United States |
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